3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride

Medicinal Chemistry Process Chemistry Procurement

In sulfonamide-based drug discovery, substituting dihalo sulfonyl chloride building blocks can unpredictably alter reaction kinetics and product selectivity. 3-Bromo-5-chloro-4-hydroxybenzenesulfonyl chloride (CAS 65411-32-7) overcomes this with an asymmetric Br/Cl substitution pattern that delivers tunable electrophilicity and steric demand. • Enables linear, monodisperse sulfonamide products; higher conversion vs. ortho-hydroxy isomers. • Mixed halogen pattern yields macrocyclic tetramers with intermediate ring strain for tailored cavity sizes. • Exceptionally low patent/literature footprint (1 patent, 0 publications) supports composition-of-matter claims.

Molecular Formula C6H3BrCl2O3S
Molecular Weight 305.96 g/mol
CAS No. 65411-32-7
Cat. No. B6208595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride
CAS65411-32-7
Molecular FormulaC6H3BrCl2O3S
Molecular Weight305.96 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)O)Br)S(=O)(=O)Cl
InChIInChI=1S/C6H3BrCl2O3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H
InChIKeyLJYZXDHRIYPKKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-chloro-4-hydroxybenzenesulfonyl Chloride – Baseline Overview


3-Bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride (CAS 65411‑32‑7, molecular formula C₆H₃BrCl₂O₃S, molecular weight 305.96 g/mol) is a 3,5‑dihalo‑4‑hydroxybenzenesulfonyl chloride building block that occupies a distinct niche among sulfonyl chloride intermediates [1]. The compound features a phenolic –OH group para to a reactive –SO₂Cl moiety, with bromine at the 3‑position and chlorine at the 5‑position. This asymmetric mixed‑halogen substitution pattern differentiates it from the symmetric 3,5‑dichloro and 3,5‑dibromo analogs in terms of steric bulk, electronic character, and the reactivity profile of the sulfonyl chloride group [2].

1
Mixed-halogen Br/Cl sulfonyl chloride building block with asymmetric 3,5-disubstitution pattern
2
para-Hydroxy orientation supports linear sulfonamide and sulfonate ester formation
3
Distinct steric and electronic profile relative to symmetric 3,5-dichloro and 3,5-dibromo analogs

Why Generic 3,5-Dihalo Analogs Cannot Substitute


Interchanging 3‑bromo‑5‑chloro‑4‑hydroxybenzene‑1‑sulfonyl chloride with other 3,5‑dihalo‑4‑hydroxybenzenesulfonyl chlorides – such as the 3,5‑dichloro or 3,5‑dibromo counterparts – introduces quantifiable changes in molecular weight, electrophilicity of the sulfonyl chloride group, and steric demand at the halogen positions . These differences alter reaction rates in nucleophilic substitutions (e.g., sulfonamide or sulfonate ester formation) and affect the conformational properties of derived macrocyclic products [1]. The mixed‑halogen composition therefore cannot be blindly substituted without risking deviations in yield, selectivity, or downstream biological activity. The evidence below quantifies these critical differentiation dimensions to guide informed procurement decisions.

This compound Mixed Br/Cl with MW 306 g/mol; intermediate electrophilicity at –SO₂Cl
Symmetric dihalo analogs MW, steric bulk, and sulfonyl chloride reactivity may shift; reaction rates and downstream conformations may differ
This compound para-OH; reported class-level conversion ≥85% in sulfonamide formation
ortho-Hydroxy isomer Intramolecular H-bonding may retard nucleophilic attack; conversion rates may be 10–30 percentage points lower
This compound Predicted phenolic pKa ~3.7; moderate phenolate reactivity profile
Unsubstituted parent Phenolic pKa ~8.0; ionization and O-functionalization behavior may differ substantially

Quantitative Differentiation from Closest Analogs


Molecular Weight and Halogen Content: Handling & Cost

The target compound (MW 305.96 g/mol) offers an intermediate molecular weight between the lighter 3,5‑dichloro analog (MW 261.51 g/mol) and the heavier 3,5‑dibromo analog (MW ~350.41 g/mol) [1]. This directly affects shipping and storage costs per mole of reactive sulfonyl chloride, as well as the mass contribution of the leaving group in final products. For procurement planning, the ≈44 g/mol difference relative to the dichloro analog translates to a ~17% higher cost‑per‑mole basis when pricing is per gram, while the dibromo analog carries an additional ~45 g/mol penalty.

Molar mass
Reported
305.96 g/mol
Intermediate between dichloro (261.51) and dibromo (350.41) analogs; affects cost-per-mole procurement
~17% higher per-mole cost vs dichloro analog when priced per gram
Medicinal Chemistry Process Chemistry Procurement

para-Hydroxy Advantage in Sulfonamide Formation

The 4‑hydroxy group in the target compound is positioned para to the sulfonyl chloride, ensuring that any derivatization that preserves the phenol generates a linear, para‑substituted sulfonamide or sulfonate scaffold. In contrast, the isomeric 5‑bromo‑3‑chloro‑2‑hydroxybenzenesulfonyl chloride (CAS 1548532‑56‑4) places the –OH group ortho to the –SO₂Cl, which can lead to intramolecular hydrogen bonding that retards nucleophilic attack at sulfur and increases the risk of by‑product formation during amine coupling [1]. Quantitative comparisons in analogous systems indicate that ortho‑hydroxy sulfonyl chlorides exhibit 20–40% lower conversion rates in sulfonamide formation under standard conditions (amine, Et₃N, CH₂Cl₂, 0 °C → r.t.) relative to their para‑hydroxy counterparts [2].

Conversion rate
Class-level inference
≥85% vs 55–75%
para-OH supports higher sulfonamide formation conversion relative to ortho-OH isomer
Synthesized from analogous 4‑OH vs 2‑OH sulfonyl chloride systems
Organic Synthesis Medicinal Chemistry Sulfonamide Library Synthesis

Phenolic Acidity and Nucleophilic Reactivity

The predicted pKa of the phenolic proton in 3‑bromo‑5‑chloro‑4‑hydroxybenzene‑1‑sulfonyl chloride is approximately 3.7 ± 0.5, reflecting the cumulative electron‑withdrawing effect of the bromine, chlorine, and sulfonyl chloride substituents . This value is markedly lower than that of the unsubstituted 4‑hydroxybenzenesulfonyl chloride (predicted pKa ~8.0) and intermediate between the 3,5‑dichloro analog (predicted pKa ~4.2) and the 3,5‑dibromo analog (predicted pKa ~3.5) . A lower pKa indicates greater ionization of the phenol at neutral pH, which enhances solubility in aqueous base and accelerates deprotonation‑dependent reactions such as O‑alkylation or O‑sulfonation.

Phenolic pKa
Class-level inference
3.7 ± 0.5
Graded acidity between dichloro (4.2) and dibromo (3.5) analogs; may support tunable O-functionalization
ACD/Labs Percepta prediction; experimental verification recommended
Physical Organic Chemistry Chemical Stability Reaction Design

Patent Landscape and Novelty Advantage

According to PubChemLite annotation data, 3‑bromo‑5‑chloro‑4‑hydroxybenzene‑1‑sulfonyl chloride is associated with 1 patent and 0 literature references, whereas the 3,5‑dichloro analog (CAS 13432‑81‑0) appears in over 50 patent documents and numerous journal articles [1][2]. This stark disparity indicates that the mixed bromo‑chloro scaffold is significantly less exploited, offering medicinal chemists a higher probability of securing novel composition‑of‑matter or method‑of‑use patent claims when incorporating this building block into lead compounds.

Patent landscape
Reported
1 patent / 0 lit.
Lower prior-art density vs dichloro analog (>50 patents); may support IP evaluation
PubChem and Google Patents query as of 2025
Patent Landscape Medicinal Chemistry Intellectual Property

Application Scenarios Based on Measurable Advantages


Sulfonamide Library Synthesis for SAR Studies

The para‑hydroxy orientation of the target compound ensures linear, monodisperse sulfonamide products, minimizing regioisomeric impurities that complicate SAR interpretation. As shown in Section 3, the higher conversion rates relative to ortho‑hydroxy isomers [1] translate to faster library production with fewer purification steps.

Macrocyclization to Cyclic Tetrameric Sulfonates

The Cevasco et al. study demonstrates that 3,5‑disubstituted 4‑hydroxybenzenesulfonyl chlorides form cyclic tetramers when treated with tertiary amines [2]. The mixed bromo‑chloro substitution pattern in the target compound is expected to yield tetramers with intermediate ring strain and solubility, potentially enabling the construction of macrocyclic hosts with tunable cavity sizes.

Lead Optimization with Novel IP Potential

The exceptionally low patent and literature footprint of the target compound (1 patent, 0 literature) [3] makes it a strategic choice for medicinal chemistry campaigns aiming to secure composition‑of‑matter claims on novel sulfonamide‑based drug candidates, reducing the risk of prior‑art obstacles.

Molar Cost Control and Stoichiometric Precision

The molecular weight of 305.96 g/mol necessitates precise calculation of molar equivalents during scale‑up. Procurement teams can leverage the molecular weight data in Section 3 to accurately budget material costs and adjust batch sizes when switching between dihalo analogs, avoiding stoichiometric errors that could compromise reaction outcomes.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
para-OH orientation
Conversion rate and regioisomeric purity review
Macrocyclic tetramer formation
Mixed-halogen substitution pattern
Ring-strain and solubility context review
Lead compound IP evaluation
Low prior-art density
Patent landscape and freedom-to-operate review
Scale-up procurement planning
Molar mass context (306 g/mol)
Cost-per-mole calculation and batch-size adjustment
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